

Commercial Sources and Technical Guide for 4-n-Pentyl-d11-phenol

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Compound of Interest

Compound Name: 4-Pentylphenol-d11

Cat. No.: B15553764

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For researchers, scientists, and drug development professionals requiring high-purity deuterated internal standards, 4-n-Pentyl-d11-phenol is a critical reagent for quantitative analysis, particularly in mass spectrometry-based assays. This technical guide provides an overview of its commercial availability, key specifications, and a representative experimental workflow for its application.

Commercial Availability

Several specialized chemical suppliers offer 4-n-Pentyl-d11-phenol. The following table summarizes the available quantitative data from prominent vendors to facilitate comparison and procurement.

Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity	Chemical Purity
LGC Standards	CDN-D-5858	1219805-30-7	C ₁₁ D ₁₁ H ₅ O	175.3119	98 atom % D	min 98%
C/D/N Isotopes Inc.	D-5858	1219805-30-7	Not Specified	Not Specified	99%	Not Specified
Chiron AS	Not Specified	1219805-30-7	Not Specified	Not Specified	Not Specified	Not Specified

Note: Product specifications are subject to change. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.

Experimental Protocol: Application in Quantitative LC-MS/MS Analysis

Deuterated internal standards like 4-n-Pentyl-d11-phenol are instrumental in isotope dilution mass spectrometry. They serve as an ideal internal standard because their chemical and physical properties are nearly identical to the non-deuterated analyte, but they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate quantification by correcting for variations during sample preparation and analysis.

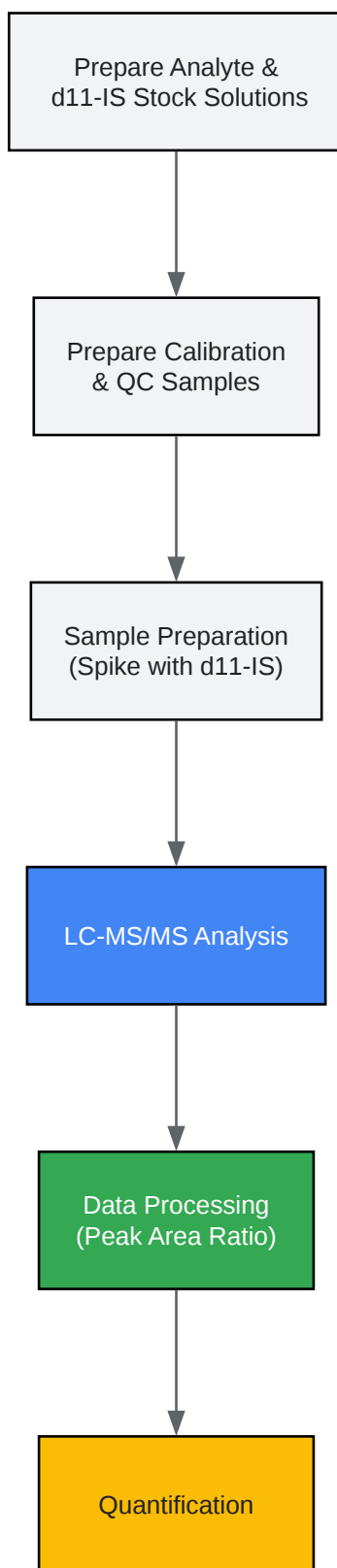
A generalized experimental protocol for the use of a deuterated internal standard in a quantitative LC-MS/MS workflow is as follows:

- Preparation of Stock Solutions:
 - Accurately prepare a stock solution of the non-deuterated analyte (4-n-Pentylphenol) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Similarly, prepare a 1 mg/mL stock solution of the deuterated internal standard (4-n-Pentyl-d11-phenol).
- Preparation of Calibration and Quality Control (QC) Samples:
 - Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).
 - Prepare QC samples at low, medium, and high concentrations within the calibration range in the same biological matrix.
- Sample Preparation:
 - To a fixed volume of each calibration standard, QC sample, and unknown sample, add a precise volume of the deuterated internal standard working solution.

- Perform sample extraction to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
- LC-MS/MS Analysis:
 - Inject the prepared samples into the LC-MS/MS system.
 - Develop a chromatographic method to achieve separation of the analyte from other matrix components. Due to the similar physicochemical properties, the deuterated internal standard will co-elute with the analyte.
 - Optimize mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative analysis workflow utilizing a deuterated internal standard.



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Caption: A representative workflow for quantitative analysis using a deuterated internal standard.

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